molecular formula C12H17NOS B14345704 O-Benzyl diethylcarbamothioate CAS No. 92415-92-4

O-Benzyl diethylcarbamothioate

Cat. No.: B14345704
CAS No.: 92415-92-4
M. Wt: 223.34 g/mol
InChI Key: GWKDTVFYAADVFE-UHFFFAOYSA-N
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Description

O-Benzyl diethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a benzyl group attached to a diethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl diethylcarbamothioate typically involves the reaction of benzyl chloride with diethylcarbamothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or acetone, and the reaction is usually conducted at room temperature to moderate heat.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and flow rate, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: O-Benzyl diethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

O-Benzyl diethylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of O-Benzyl diethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

    O-Benzyl diethylcarbamate: Similar structure but lacks the sulfur atom.

    Diethylcarbamothioic acid: Lacks the benzyl group.

    Benzyl thiocyanate: Contains a thiocyanate group instead of the carbamothioate moiety.

Uniqueness: O-Benzyl diethylcarbamothioate is unique due to the presence of both the benzyl and diethylcarbamothioate groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

92415-92-4

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

O-benzyl N,N-diethylcarbamothioate

InChI

InChI=1S/C12H17NOS/c1-3-13(4-2)12(15)14-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

GWKDTVFYAADVFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)OCC1=CC=CC=C1

Origin of Product

United States

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